Tetradecyl 2-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 2-chlorobutanoate is an organic compound with the molecular formula C₁₈H₃₅ClO₂ and a molecular weight of 318.922 g/mol . . This compound is characterized by a long alkyl chain and a chlorinated butanoate ester group, making it a unique molecule with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, can further enhance the production efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 2-chlorobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoate group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of tetradecyl butanoate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Tetradecyl butanoate and other ester derivatives depending on the nucleophile used.
Hydrolysis Products: 2-chlorobutanoic acid and tetradecanol.
Wissenschaftliche Forschungsanwendungen
Tetradecyl 2-chlorobutanoate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tetradecyl 2-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes involved in ester hydrolysis. The compound can undergo hydrolysis to release 2-chlorobutanoic acid and tetradecanol, which may exert biological effects through their interaction with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyl butanoate: Similar to tetradecyl 2-chlorobutanoate but lacks the chlorine atom in the butanoate group.
Tetradecyl 4-chlorobutanoate: Another chlorinated ester with the chlorine atom positioned differently on the butanoate group.
Uniqueness
This compound is unique due to the presence of the chlorine atom in the 2-position of the butanoate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
88395-81-7 |
---|---|
Molekularformel |
C18H35ClO2 |
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
tetradecyl 2-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
QIAPYRAJMHPHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.